molecular formula C7H5NS2 B8616639 4-isothiocyanatobenzenethiol CAS No. 42901-86-0

4-isothiocyanatobenzenethiol

Cat. No.: B8616639
CAS No.: 42901-86-0
M. Wt: 167.3 g/mol
InChI Key: GPMYEDPBOBTIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isothiocyanatobenzenethiol is an organic compound that belongs to the class of isothiocyanates. These compounds are known for their biological activity and are often derived from glucosinolates, which are secondary metabolites found in plants of the Brassicaceae family. This compound is particularly interesting due to its unique structure, which includes both an isothiocyanate group and a thiol group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-isothiocyanatobenzenethiol can be synthesized through several methods:

    Replacement Reaction: One efficient method involves the replacement reaction of phenyl isothiocyanate with corresponding amines in the presence of dimethylbenzene as a solvent.

    Sulfurization of Isocyanides: Another method involves the sulfurization of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases such as DBU.

Industrial Production Methods

Industrial production of this compound typically involves the use of scalable and safe synthetic routes. The replacement reaction method is favored due to its low toxicity, low cost, and high yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-isothiocyanatobenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.

Major Products

    Oxidation: Formation of disulfides.

    Substitution: Formation of thioureas and other derivatives depending on the nucleophile used.

Scientific Research Applications

4-isothiocyanatobenzenethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-isothiocyanatobenzenethiol involves its high reactivity with sulfur-centered nucleophiles, such as protein cysteine residues. This reactivity allows it to modify proteins and enzymes, leading to various biological effects. It can induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, and induce cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl isothiocyanate
  • Benzyl isothiocyanate
  • Allyl isothiocyanate

Uniqueness

4-isothiocyanatobenzenethiol is unique due to the presence of both an isothiocyanate group and a thiol group. This dual functionality allows it to participate in a wider range of chemical reactions compared to other isothiocyanates, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

42901-86-0

Molecular Formula

C7H5NS2

Molecular Weight

167.3 g/mol

IUPAC Name

4-isothiocyanatobenzenethiol

InChI

InChI=1S/C7H5NS2/c9-5-8-6-1-3-7(10)4-2-6/h1-4,10H

InChI Key

GPMYEDPBOBTIBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C=S)S

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-aminothiophenol (7.00 g, 0.056 mol) in chloroform (75 ml) was added to a stirred, cooled (0° C.) solution of water (40 ml), chloroform (20 ml), calcium carbonate (6.60 g, 0.066 mol), and thiophosgene (6.95 g, 0.060 mol) at 0°-5° C. The mixture was heated at 35° C. for 1 hour and poured into water (50 ml) before separating the two layers. The organic layer was washed with hydrochloric acid (1%, 100 ml) and dried (MgSO4). The solvent was removed in vacuo to afford an orange semi-solid which was used in the next step without purification.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
6.95 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.